2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is an Fmoc-protected amino acid derivative featuring a fluorinated bicyclo[1.1.1]pentane moiety. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely utilized in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The bicyclo[1.1.1]pentane scaffold is a highly strained, bridge-substituted hydrocarbon system that serves as a bioisostere for linear or branched aliphatic groups, enhancing metabolic stability and conformational rigidity in drug design .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-22-10-21(11-22,12-22)18(19(25)26)24-20(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXDUQTMJFOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid (CAS Number: 1980033-67-7) is a synthetic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, synthesis, and potential implications in pharmaceutical research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the bicyclic fluorinated moiety enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FNO4 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1980033-67-7 |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amine is protected using the Fmoc group.
- Formation of the Bicyclic Moiety : This involves specific reagents and conditions that allow for the incorporation of the bicyclo[1.1.1]pentane structure.
- Coupling Reaction : The final step is the coupling of the protected amine with the bicyclic acid under controlled conditions.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group stabilizes the compound during reactions, while the bicyclic structure may facilitate binding through hydrophobic interactions and hydrogen bonding.
Case Studies and Research Findings
Research indicates that compounds with similar structures exhibit significant activity in various biological assays:
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Anticancer Activity : Compounds with fluorenyl structures have shown promise in anticancer studies, suggesting that this compound may also exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the biological activity of this compound.
Scientific Research Applications
Peptide Synthesis
Fmoc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, allowing for the sequential addition of amino acids to form peptides. The advantages of using Fmoc include:
- Stability : Fmoc groups are stable under basic conditions, making them suitable for various coupling reactions.
- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the synthesis of complex peptides without degradation.
Drug Development
The compound has potential applications in drug design due to its structural features that can influence biological activity. The incorporation of fluorinated bicyclic structures may enhance the pharmacokinetic properties of drug candidates by:
- Increasing Lipophilicity : Fluorine atoms can improve the solubility and permeability of compounds across biological membranes.
- Modulating Biological Activity : The unique steric and electronic properties of the bicyclic structure may lead to improved binding affinities for target proteins.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block in synthesizing more complex molecules. Its utility includes:
- Formation of Complex Structures : The presence of multiple functional groups allows for further derivatization and functionalization.
- Synthesis of Biologically Active Compounds : Researchers can modify the structure to create derivatives with specific biological activities.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the effectiveness of Fmoc-amino acids in synthesizing cyclic peptides with enhanced stability and activity against specific cancer cell lines. The use of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid allowed for the efficient assembly of cyclic structures that exhibited improved bioavailability compared to linear counterparts.
Case Study 2: Drug Candidate Development
In a recent investigation, researchers explored fluorinated derivatives of amino acids as potential inhibitors for a specific enzyme involved in cancer metabolism. The incorporation of the bicyclic structure significantly increased the binding affinity, demonstrating that modifications using compounds like this compound can lead to promising therapeutic agents.
Comparison with Similar Compounds
Bicyclo Systems
- Target Compound : The bicyclo[1.1.1]pentane core imposes significant steric strain, which may enhance conformational rigidity compared to larger bicyclo systems like bicyclo[2.2.1]heptane . This strain could improve binding specificity in peptide-receptor interactions.
- Bicyclo[2.2.1]heptane Analog : The reduced strain in this system may offer greater synthetic flexibility but lower metabolic stability compared to the target compound .
Substituent Effects
- Fluorine vs.
- Heterocyclic Moieties : Piperazine () and azetidine () derivatives exhibit altered solubility and basicity due to their nitrogen-containing rings, making them suitable for targeting polar biological interfaces.
Preparation Methods
Fmoc Protection of the Amino Group
The initial step involves protecting the primary amino group of the precursor amino acid using the Fmoc moiety. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a dichloromethane (DCM)/dimethylformamide (DMF) mixture (4:1 v/v) under basic conditions. A 20% molar excess of N,N-diisopropylethylamine (DIPEA) is employed to scavenge HCl byproducts, ensuring a reaction efficiency of 92–95% . The reaction proceeds at room temperature for 2–4 hours, followed by sequential washes with DCM and DMF to remove unreacted reagents.
Table 1: Reagents for Fmoc Protection
| Component | Quantity (mmol) | Role |
|---|---|---|
| Amino acid precursor | 1.0 | Substrate |
| Fmoc-Cl | 1.2 | Protecting agent |
| DIPEA | 2.4 | Base |
| DCM:DMF (4:1) | 10 mL/mmol | Solvent |
Synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid
The fluorobicyclo[1.1.1]pentane moiety is synthesized via a tandem fluorination-cyclization strategy. Starting with 1,3-dibromoadamantane , a radical-mediated fluorination using xenon difluoride (XeF₂) in anhydrous HF yields 3-fluorobicyclo[1.1.1]pentane. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the methyl group to a carboxylic acid functionality. This step requires strict temperature control (−10°C to 0°C) to prevent over-oxidation, achieving a 78% isolated yield .
Key Reaction Parameters:
-
Radical initiator: Dibenzoyl peroxide (3 mol%)
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Reaction time: 6–8 hours
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Coupling of Fmoc-Protected Amino Acid with Fluorobicyclo[1.1.1]pentane
The coupling reaction integrates solid-phase peptide synthesis (SPPS) techniques. A 2-chlorotritylchloride resin (1.4 mmol/g loading) is swollen in DCM, followed by the addition of the Fmoc-protected amino acid (0.8 equiv) and DIPEA (6 equiv) in DCM/DMF. After agitation for 2 hours, the resin-bound intermediate is treated with PyBOP (3.5 equiv) and HOAt (3.5 equiv) to activate the carboxyl group of the fluorobicyclo[1.1.1]pentane derivative. The coupling proceeds for 40 minutes at room temperature, yielding a 87–91% conversion rate .
Table 2: Coupling Reaction Optimization
| Coupling Agent | Activator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| PyBOP | HOAt | DMF | 25°C | 89 |
| HATU | DIPEA | DMF | 25°C | 85 |
| DIC | HOBt | DCM | 0°C | 72 |
Deprotection and Cleavage from Resin
The Fmoc group is removed using 20% piperidine in DMF (2 × 10 minutes), followed by resin cleavage with a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) cocktail. The crude product is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient). Final characterization by ¹H NMR and HRMS confirms >98% purity .
Analytical Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 4.32–4.22 (m, 3H, Fmoc CH₂ + α-CH), 2.98–2.85 (m, 2H, bicyclo CH₂)
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HRMS (ESI): m/z calcd for C₂₂H₂₀FNO₄ [M+H]⁺ 381.1375, found 381.1378
Scalability and Industrial Adaptations
Large-scale syntheses (≥100 g) employ continuous-flow reactors to enhance reproducibility. A Syro-peptide synthesizer automates reagent delivery and washing steps, reducing human error. Critical process parameters (CPPs) include resin swelling time (15–30 minutes) and coupling agent stoichiometry (3.5–4.0 equiv) .
Challenges and Mitigation Strategies
-
Steric hindrance: The bicyclo[1.1.1]pentane group impedes coupling efficiency. Mitigated by using HATU instead of DCC.
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Fluorine volatility: Anhydrous conditions and low temperatures (−20°C) prevent HF loss during fluorination.
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Epimerization: Chiral integrity is maintained by avoiding basic conditions post-coupling.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: The compound exhibits acute toxicity (oral, dermal, and inhalation), skin/eye irritation, and respiratory hazards (H302, H315, H319, H335) . Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a NIOSH-approved respirator if ventilation is inadequate .
- Engineering Controls: Conduct reactions in fume hoods with laminar airflow to minimize aerosol formation .
- Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .
Q. What synthetic strategies are commonly employed for this Fmoc-protected bicyclopentane derivative?
Answer: Synthesis typically involves:
- Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced via reaction with Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) .
- Bicyclopentane Functionalization: The 3-fluorobicyclo[1.1.1]pentane-1-yl moiety is coupled using palladium-catalyzed cross-coupling or strain-release alkylation .
- Purification: Reverse-phase HPLC or silica gel chromatography is used to isolate the product (>95% purity) .
Q. How is the compound purified post-synthesis, and what analytical methods validate its structure?
Answer:
- Purification: Recrystallization (using ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Characterization:
Advanced Research Questions
Q. How can reaction yields be optimized when coupling the fluorinated bicyclopentane moiety?
Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
-
Catalyst Screening: Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos to enhance cross-coupling efficiency .
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Solvent Effects: Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
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Temperature Control: Perform reactions at 0–4°C to stabilize reactive intermediates .
Example Data:Catalyst Solvent Yield (%) Pd(PPh3)4 DMF 45 Pd(OAc)2/XPhos THF 72
Q. How does pH affect the stability of the Fmoc group during peptide synthesis?
Answer: The Fmoc group is labile under basic conditions (e.g., piperidine in DMF removes Fmoc at pH ~10). To prevent premature deprotection:
Q. How can researchers resolve contradictions in toxicity data for this compound?
Answer: Limited ecotoxicological data (e.g., EC50, LC50) are reported . To address gaps:
- In Silico Modeling: Use tools like EPA’s ECOSAR to predict aquatic toxicity based on structural analogs .
- In Vitro Assays: Perform Ames tests (bacterial mutagenicity) and zebrafish embryo assays (acute toxicity) .
Key Findings:
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
